(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid
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Overview
Description
(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF2O4 It is a boronic acid derivative that features a phenyl ring substituted with two fluorine atoms, a formyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products Formed
Oxidation: (3,4-Difluoro-5-carboxy-2-methoxyphenyl)boronic acid.
Reduction: (3,4-Difluoro-5-hydroxymethyl-2-methoxyphenyl)boronic acid.
Substitution: Various biaryl or vinyl-aryl compounds depending on the coupling partner.
Scientific Research Applications
(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the fluorine and formyl groups.
(3-Methoxyphenyl)boronic acid: Similar structure but lacks the fluorine and formyl groups.
(3,4-Difluoro-2-methoxyphenyl)boronic acid: Similar structure but lacks the formyl group.
Uniqueness
(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a formyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance its utility in specific synthetic and medicinal applications.
Properties
IUPAC Name |
(3,4-difluoro-5-formyl-2-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8-5(9(13)14)2-4(3-12)6(10)7(8)11/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOCUHNGWFVDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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